2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiophene ring, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the fluorophenyl group through a series of coupling reactions. The cyclohexanecarboxylic acid moiety is introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. The cyclohexanecarboxylic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(2-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
- 2-({3-[(2-Bromophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in applications where strong and specific interactions with biological targets are required.
Properties
IUPAC Name |
2-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-14-7-3-4-8-15(14)21-17(24)13-9-10-27-18(13)22-16(23)11-5-1-2-6-12(11)19(25)26/h3-4,7-12H,1-2,5-6H2,(H,21,24)(H,22,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHGMKHSDQPMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.